molecular formula C27H26Cl2N2O6 B12407980 PKG1|A activator 3

PKG1|A activator 3

Cat. No.: B12407980
M. Wt: 545.4 g/mol
InChI Key: REDPQDQMPNUDEP-NXCFDTQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKG1|A activator 3 is a small molecule activator of cGMP-dependent protein kinase 1 alpha (PKG1α). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. PKG1α plays a crucial role in regulating smooth muscle function, vascular tone, and platelet aggregation, making it a valuable target for drug development .

Preparation Methods

The synthesis of PKG1|A activator 3 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically includes:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.

Chemical Reactions Analysis

PKG1|A activator 3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

PKG1|A activator 3 has a wide range of scientific research applications, including:

Mechanism of Action

PKG1|A activator 3 exerts its effects by binding to an allosteric site on PKG1α, which is proximal to the low-affinity nucleotide-binding domain. This binding displaces the switch helix, leading to the activation of PKG1α. The activated PKG1α then phosphorylates various substrates, including vasodilator-stimulated phosphoprotein (VASP), which plays a role in smooth muscle relaxation and anti-proliferative effects in human pulmonary arterial smooth muscle cells .

Comparison with Similar Compounds

PKG1|A activator 3 is unique compared to other similar compounds due to its ability to activate PKG1α through a cGMP-independent pathway. This distinguishes it from traditional cGMP mimetics and synthetic peptides that activate PKG1α by mimicking the effects of cGMP. Similar compounds include:

This compound’s unique mechanism of action and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H26Cl2N2O6

Molecular Weight

545.4 g/mol

IUPAC Name

4-[[(2S,3S)-3-[(1S)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3-nitrobenzoic acid

InChI

InChI=1S/C27H26Cl2N2O6/c28-21-11-20(12-22(29)14-21)25(16-32)37-24-7-4-10-30(26(24)17-5-2-1-3-6-17)15-19-9-8-18(27(33)34)13-23(19)31(35)36/h1-3,5-6,8-9,11-14,24-26,32H,4,7,10,15-16H2,(H,33,34)/t24-,25+,26-/m0/s1

InChI Key

REDPQDQMPNUDEP-NXCFDTQHSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)O[C@H](CO)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1CC(C(N(C1)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C3=CC=CC=C3)OC(CO)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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